UNC9975

GPCR biased agonism functional selectivity β-arrestin translocation

UNC9975 is the first reported β-arrestin-biased agonist for a Gi-coupled GPCR, derived from aripiprazole via diversity-oriented scaffold modification. It selectively recruits β-arrestin-2 (EC₅₀ <10 nM, Emax 43%) while antagonizing Gi-mediated cAMP production (IC₅₀ ~15 nM, 0% efficacy). This functional selectivity enables pathway-specific dissection of D2R signaling, validated in β-arrestin-2 knockout models. Achieves antipsychotic-like efficacy at 0.5 mg/kg without catalepsy at doses up to 5.6 mg/kg (>11.2 therapeutic index). Essential chemical probe for CNS target validation and biased signaling SAR campaigns.

Molecular Formula C23H28Cl2N4O2
Molecular Weight 463.403
CAS No. 1354030-19-5
Cat. No. B611586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC9975
CAS1354030-19-5
SynonymsUNC9975, UNC-9975, UNC9975
Molecular FormulaC23H28Cl2N4O2
Molecular Weight463.403
Structural Identifiers
SMILESO=C1NC2=NC(OCCCCN3CCN(C4=CC=CC(Cl)=C4Cl)CCC3)=CC=C2CC1
InChIInChI=1S/C23H28Cl2N4O2/c24-18-5-3-6-19(22(18)25)29-13-4-12-28(14-15-29)11-1-2-16-31-21-10-8-17-7-9-20(30)26-23(17)27-21/h3,5-6,8,10H,1-2,4,7,9,11-16H2,(H,26,27,30)
InChIKeyJQSRFMXTGAVHIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNC9975 Procurement Guide: β-Arrestin-Biased D2 Receptor Probe with In Vivo Pharmacokinetic Validation


UNC9975 (CAS 1354030-19-5) is a synthetic small-molecule ligand of the dopamine D2 receptor (D2R) that functions as a biased agonist, selectively activating β-arrestin-2 recruitment while simultaneously antagonizing Gi/o-mediated cAMP inhibition [1]. It is structurally derived from the atypical antipsychotic aripiprazole through diversity-oriented scaffold modification and represents the first reported β-arrestin-biased agonist for a Gi-coupled GPCR [1]. Key physicochemical properties include a molecular weight of 463.4 g/mol, calculated LogP of 5.17, topological polar surface area of 57.7 Ų, and one Lipinski rule violation [2]. In mouse pharmacokinetic studies, UNC9975 exhibits high brain exposure and excellent CNS penetration, establishing it as a validated in vivo chemical probe for dissecting D2R signaling pathways [1].

Why UNC9975 Cannot Be Substituted with Generic D2R Antagonists or Unbiased Agonists


Generic D2R ligands—including typical antipsychotics (e.g., haloperidol) and unbiased agonists (e.g., quinpirole)—lack the functional selectivity profile that distinguishes UNC9975. UNC9975 exhibits biased agonism: it potently recruits β-arrestin-2 (EC₅₀ < 10 nM) while simultaneously antagonizing Gi-mediated cAMP production (IC₅₀ ~15 nM), whereas unbiased agonists activate both pathways and antagonists block both [1]. This signaling bias is not merely a potency difference; it translates into qualitatively distinct in vivo outcomes. In β-arrestin-2 knockout mice, the antipsychotic-like efficacy of UNC9975 is attenuated and the compound paradoxically induces catalepsy, demonstrating that its behavioral profile is mechanistically dependent on β-arrestin-2 engagement [1]. Substitution with a non-biased D2R ligand would therefore confound experimental interpretation and yield divergent phenotypic readouts.

UNC9975 Comparative Quantitative Evidence: Direct Head-to-Head Data vs. D2R Ligand Comparators


β-Arrestin-2 Recruitment Potency and Efficacy: UNC9975 vs. Aripiprazole, UNC9994, and UNC0006

In a D2R-mediated β-arrestin-2 translocation Tango assay, UNC9975 exhibited an EC₅₀ of <10 nM with an Emax of 43%, establishing it as a potent partial agonist for β-arrestin-2 recruitment [1]. In the same assay, the parent scaffold aripiprazole displayed an Emax of 73% (EC₅₀ also <10 nM), while the structurally related analog UNC9994 achieved an Emax of 91% and UNC0006 achieved 47% [1]. UNC9975 thus occupies a defined intermediate efficacy position within this biased agonist series, enabling graded interrogation of β-arrestin signaling requirements.

GPCR biased agonism functional selectivity β-arrestin translocation

Gi-Mediated cAMP Inhibition Antagonism: UNC9975 vs. Quinpirole and Aripiprazole

While UNC9975 acts as a partial agonist for β-arrestin recruitment, it functions as a full antagonist of Gi/o-mediated cAMP inhibition with an IC₅₀ of approximately 15 nM [1]. In contrast, the full agonist quinpirole potently inhibits cAMP production (EC₅₀ ~5 nM, Emax ~100%), and aripiprazole displays partial inhibition (Emax ~40%) [1]. UNC9975's unique profile—β-arrestin partial agonism paired with complete G protein antagonism—distinguishes it from all comparators and defines its signaling bias vector.

cAMP assay G protein antagonism biased signaling

In Vivo Antipsychotic-Like Activity Without Motor Side Effects: UNC9975 vs. Haloperidol

In C57BL/6 mice, UNC9975 (0.5 mg/kg, i.p.) significantly reversed phencyclidine-induced disruption of prepulse inhibition (PPI), a translational measure of antipsychotic-like activity, while producing no catalepsy at doses up to 5.6 mg/kg [1]. In stark contrast, the typical antipsychotic haloperidol (0.1 mg/kg) induced robust catalepsy (>60 seconds bar test latency) at doses required for PPI restoration [1]. UNC9975 thus achieves antipsychotic-like efficacy with a motor side-effect profile distinct from D2R antagonists.

prepulse inhibition catalepsy antipsychotic efficacy

β-Arrestin-2-Dependent Antipsychotic Efficacy: Genetic Knockout Validation

In β-arrestin-2 knockout (Arrb2⁻/⁻) mice, the antipsychotic-like activity of UNC9975 (0.5 mg/kg) was significantly attenuated, with PPI restoration reduced by approximately 60% compared to wild-type littermates [1]. Concurrently, UNC9975 induced pronounced catalepsy in knockout mice (bar test latency >45 seconds at 0.5 mg/kg) whereas no catalepsy was observed in wild-type mice at identical doses [1]. This genetic epistasis experiment directly links UNC9975's therapeutic and side-effect profiles to β-arrestin-2 engagement.

β-arrestin knockout mechanism validation in vivo pharmacology

Mouse Pharmacokinetics: Brain Penetration and Exposure Compared to Aripiprazole

Following intraperitoneal administration (1 mg/kg) in mice, UNC9975 achieved a brain Cmax of 412 ng/g at 0.5 h post-dose with a brain-to-plasma AUC ratio of 2.3, indicating excellent CNS penetration [1]. Aripiprazole, administered at the same dose, exhibited a brain Cmax of 287 ng/g and a brain-to-plasma AUC ratio of 1.8 [1]. Both compounds maintained brain concentrations above the in vitro EC₅₀ for >4 h [1].

CNS penetration brain-to-plasma ratio in vivo probe validation

Signaling Bias Vector Distinction: UNC9975 vs. G-Protein-Biased Probe MS1768

UNC9975 is a β-arrestin-biased D2R ligand, whereas MS1768 (Compound 38) is a G-protein-biased D2R partial agonist developed as an orthogonal probe [1]. UNC9975 activates β-arrestin-2 recruitment (Emax 43%) while antagonizing Gi-mediated cAMP (0% efficacy), whereas MS1768 preferentially activates Gi/o signaling (cAMP inhibition) with minimal β-arrestin recruitment [2]. This opposite bias vector pair enables reciprocal dissection of D2R signaling pathways in parallel experiments.

biased signaling chemical probe pairing G protein bias

Recommended Research Applications for UNC9975 Based on Quantitative Differentiation Evidence


Dissecting β-Arrestin-2-Dependent vs. G Protein-Dependent D2R Signaling

UNC9975's unique profile as a β-arrestin-biased partial agonist with concomitant Gi antagonism (Emax 43% for β-arrestin recruitment; 0% efficacy for cAMP inhibition) makes it the preferred chemical probe for isolating β-arrestin-2-mediated signaling from canonical G protein pathways [1]. When used in parallel with the G-protein-biased probe MS1768, researchers can perform reciprocal pathway dissection in D2R-expressing systems [1].

In Vivo Studies Requiring Chronic D2R Modulation Without Motor Side Effects

UNC9975 achieves antipsychotic-like efficacy (PPI restoration at 0.5 mg/kg) without inducing catalepsy at doses up to 5.6 mg/kg, in contrast to haloperidol which induces catalepsy at behaviorally active doses [1]. This favorable therapeutic index (>11.2) enables chronic dosing regimens in rodent behavioral studies where motor impairment would otherwise confound cognitive or social interaction readouts [1].

Genetic Validation of β-Arrestin-2 Requirements in D2R-Mediated Physiology

The complete loss of antipsychotic-like efficacy and emergence of catalepsy in Arrb2⁻/⁻ mice treated with UNC9975 provides a robust genetic validation platform [1]. Researchers employing β-arrestin-2 knockout or knockdown models can use UNC9975 as a definitive tool to confirm on-target, pathway-specific effects, distinguishing β-arrestin-dependent phenotypes from G protein-mediated or off-target contributions [1].

Structure-Functional Selectivity Relationship (SFSR) Studies of Biased GPCR Ligands

As a characterized member of the aripiprazole-derived biased agonist series (alongside UNC9994 and UNC0006), UNC9975 serves as a reference compound for SFSR campaigns aiming to map chemical modifications to functional selectivity outcomes [1]. Its intermediate Emax (43%) in β-arrestin recruitment provides a benchmark for evaluating novel analogs with graded signaling efficacies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC9975

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.